

Application Note: Characterization of Carbohydrazide by FTIR Spectroscopy

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide

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An In-depth Analysis of Carbonyl and N-H Vibrational Modes

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the characterization of carbohydrazide (CH₆N₄O) using Fourier Transform Infrared (FTIR) spectroscopy. Carbohydrazide is a critical chemical intermediate and oxygen scavenger whose molecular structure and solid-state interactions can be effectively elucidated with FTIR.^{[1][2]} We delve into the theoretical principles behind the characteristic infrared absorption bands of carbohydrazide, with a specific focus on the N-H and carbonyl (C=O) stretching vibrations. Detailed, field-proven protocols for sample preparation using both the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques are presented. The analysis section provides a definitive assignment of the key spectral bands, highlighting how features such as peak position, broadening, and intensity reveal extensive intermolecular hydrogen bonding in the solid state. This guide serves as an essential resource for researchers requiring robust analytical methods for the identification and structural assessment of carbohydrazide and related compounds.

Introduction

Carbohydrazide, $\text{OC}(\text{N}_2\text{H}_3)_2$, is a bifunctional molecule featuring a central carbonyl group flanked by two hydrazine-like moieties. It is a white, water-soluble solid that serves a variety of industrial roles, most notably as a highly effective oxygen scavenger in high-pressure boiler systems to prevent corrosion.[2] Its derivatives are also widely found in pharmaceuticals, herbicides, and polymers.[1]

Given its utility, the unambiguous identification and quality control of carbohydrazide are paramount. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique for this purpose. It probes the vibrational modes of a molecule's functional groups, generating a unique spectral "fingerprint".[3]

This note focuses specifically on the most diagnostically significant regions in carbohydrazide's IR spectrum: the N-H stretching region ($\sim 3400\text{-}3100\text{ cm}^{-1}$) and the C=O stretching region ($\sim 1700\text{-}1600\text{ cm}^{-1}$). The precise frequencies of these bands are exquisitely sensitive to the molecule's local chemical environment, particularly the presence of intermolecular hydrogen bonding, which dictates its solid-state structure and properties.

Theoretical Background: Key Vibrational Modes

A molecule absorbs infrared radiation when the frequency of the radiation matches the frequency of one of its natural modes of vibration, resulting in a change in the molecule's dipole moment.[4] For carbohydrazide, the most informative vibrations are the stretching modes of the N-H and C=O bonds.

N-H Stretching Vibrations

The carbohydrazide molecule contains both primary ($-\text{NH}_2$) and secondary ($-\text{NH}-$) amine groups.

- Primary Amines ($-\text{NH}_2$): These groups give rise to two distinct stretching bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.
- Secondary Amines ($-\text{NH}-$): These groups typically show a single stretching band.

In a theoretical, non-interacting state, these N-H stretching bands would appear as relatively sharp peaks in the 3500-3300 cm^{-1} region.[5][6] However, in the solid state, carbonylhydrazide molecules act as both hydrogen bond donors (via N-H) and acceptors (via the C=O oxygen). This leads to the formation of an extensive network of intermolecular N-H...O=C hydrogen bonds.

This hydrogen bonding has profound and predictable effects on the spectrum:

- **Frequency Shift:** The N-H bond is weakened when it participates in a hydrogen bond, which lowers the energy required to stretch it. This results in a significant shift of the absorption bands to lower wavenumbers (a "red shift").[7][8]
- **Band Broadening:** The hydrogen bonds create a distribution of N-H bond lengths and strengths within the crystal lattice, causing the absorption bands to become very broad.[8][9]
- **Increased Intensity:** Hydrogen bonding increases the polarity of the N-H bond, leading to a much stronger absorption intensity.[7][10]

Carbonyl (C=O) Stretching Vibration (Amide I Band)

The C=O double bond stretch is one of the most prominent features in an IR spectrum due to its large change in dipole moment during vibration.[9] In amides and related compounds, this is often referred to as the "Amide I" band. For a simple, non-conjugated ketone, this band appears around 1715 cm^{-1} . [3]

In carbonylhydrazide, two main factors influence the position of the C=O band:

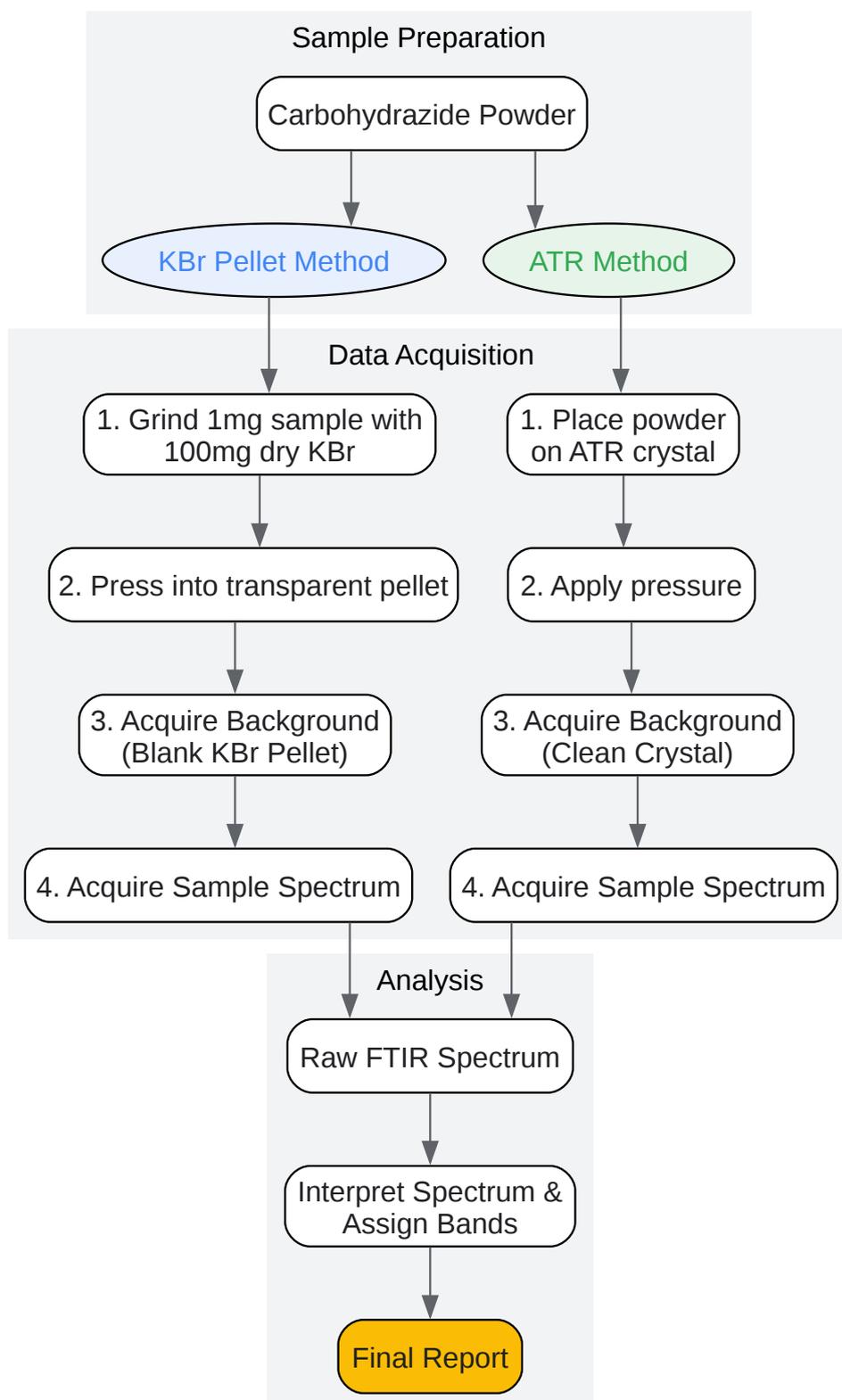
- **Resonance:** The lone pair of electrons on the adjacent nitrogen atoms can be delocalized into the C=O π -system. This reduces the double-bond character of the carbonyl group, weakening it and lowering its stretching frequency.
- **Hydrogen Bonding:** As the carbonyl oxygen acts as the primary hydrogen bond acceptor (N-H...O=C), electron density is pulled away from the C=O bond. This further weakens the bond and causes an additional, significant shift to a lower wavenumber.[7]

Therefore, the combination of resonance and strong intermolecular hydrogen bonding is expected to shift the C=O band of carbonylhydrazide well below the typical 1700 cm^{-1} mark.

Experimental Protocols

Accurate FTIR analysis depends critically on correct sample preparation. Below are protocols for the two most common methods for solid samples.

Diagram: Experimental Workflow for FTIR Analysis



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Caption: Experimental workflow for FTIR analysis of carbonylhydrazide.

Protocol 1: KBr Pellet (Transmission) Method

This classic technique involves dispersing the solid sample within an IR-transparent salt matrix, typically potassium bromide (KBr).[\[11\]](#)[\[12\]](#)

Materials and Equipment:

- FTIR Spectrometer
- Carbohydrazide sample
- Spectroscopy-grade KBr powder (stored in a desiccator or oven at $\sim 110^{\circ}\text{C}$)
- Agate mortar and pestle
- Hydraulic press and pellet-forming die set
- Spatula

Procedure:

- Preparation: Place approximately 100-200 mg of dry KBr powder into the agate mortar. Add 1-2 mg of the carbohydrazide sample (a sample-to-KBr ratio of $\sim 1:100$).
 - Causality: KBr is hygroscopic; using dry KBr is critical to prevent a large, broad O-H band from water ($\sim 3400\text{ cm}^{-1}$) from obscuring the N-H stretching region of the sample.[\[13\]](#)
- Grinding: Grind the mixture thoroughly for 3-5 minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the IR light (~ 2 microns) to minimize scattering (which causes a sloping baseline).[\[13\]](#)[\[14\]](#) The mixture should appear homogeneous and powder-like.
- Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for about 2 minutes.
 - Self-Validation: A high-quality pellet will be thin and either transparent or uniformly translucent. If the pellet is opaque or cloudy, it indicates poor grinding or moisture contamination.

- Data Acquisition: a. Acquire a background spectrum using either an empty sample holder or a pellet made from pure KBr. This step is crucial to ratio out the instrument's and atmosphere's (H₂O, CO₂) own signals. b. Place the carbonylhydrazide-KBr pellet into the sample holder and acquire the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation. The sample is placed in direct contact with a crystal of high refractive index (e.g., diamond).[\[12\]](#)[\[15\]](#)

Materials and Equipment:

- FTIR Spectrometer equipped with an ATR accessory
- Carbonylhydrazide sample
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum: Ensure the ATR crystal surface is perfectly clean. Acquire a background spectrum of the clean, empty crystal.
 - Causality: This background measurement accounts for the absorbance of the crystal itself and the ambient atmosphere.[\[15\]](#)
- Sample Application: Place a small amount of carbonylhydrazide powder onto the center of the ATR crystal.
- Apply Pressure: Lower the ATR press anvil and apply firm, consistent pressure.
 - Causality: Good contact between the sample and the crystal is essential for the IR beam's evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum.[\[11\]](#)
- Data Acquisition: Acquire the sample spectrum.

- **Cleaning:** After analysis, thoroughly clean the crystal surface with a solvent-moistened soft tissue (e.g., isopropanol) to prevent cross-contamination.

Data Analysis and Interpretation

The solid-state FTIR spectrum of carbohydrazide is dominated by strong, broad absorptions characteristic of an extensively hydrogen-bonded system.

Diagram: Intermolecular Hydrogen Bonding in Carbohydrazide

Caption: N-H...O=C hydrogen bonding between carbohydrazide molecules.

Table 1: Key FTIR Absorption Bands for Solid Carbohydrazide

Wavenumber Range (cm ⁻¹)	Vibrational Mode Assignment	Intensity	Shape
3330 - 3300	Asymmetric N-H stretch (-NH ₂)	Strong	Broad
~3200	Symmetric N-H stretch (-NH ₂) and -NH- stretch	Strong	Very Broad
1645 - 1625	C=O stretch (Amide I band), red-shifted by resonance and H-bonding	Very Strong	Sharp to Moderately Broad
1620 - 1580	-NH ₂ scissoring (bending)	Medium	Sharp
1550 - 1520	N-H bending and C-N stretching (Amide II band)	Medium	Sharp

Discussion of Spectral Features

- N-H Stretching Region (3330-3150 cm^{-1}): The bands in this region are significantly shifted to lower frequencies compared to "free" amines (3500-3300 cm^{-1}).^{[5][6]} The presence of multiple, overlapping, and very broad bands confirms the existence of strong intermolecular hydrogen bonding involving both the primary and secondary amine groups.^{[7][16]} The band around 3315 cm^{-1} is typically assigned to the asymmetric -NH₂ stretch, while the broader absorption centered near 3200 cm^{-1} arises from the symmetric -NH₂ and the secondary -NH- stretches.
- Carbonyl (C=O) Stretching Region (1645-1625 cm^{-1}): The most intense band in the spectrum appears in this region. Its position is significantly lower than that of a simple ketone (~1715 cm^{-1}) or even a typical secondary amide (1680-1650 cm^{-1}).^[6] This substantial red shift provides definitive proof of the carbonyl group's role as a strong hydrogen bond acceptor, which weakens the C=O double bond.^{[7][9]}
- Bending Modes (1620-1520 cm^{-1}): Below the powerful C=O stretch, bands corresponding to the in-plane bending (scissoring) of the -NH₂ groups and mixed C-N/N-H vibrations (Amide II) are observed. These provide further conformational information but are often of secondary importance to the primary stretching modes for identification.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid and reliable characterization of carbohydrazide. The analysis of the N-H and C=O stretching regions provides more than just a chemical fingerprint; it offers profound insight into the supramolecular assembly of the molecules in the solid state. The characteristic low-wavenumber positions and significant broadening of both the N-H (3330-3150 cm^{-1}) and C=O (~1630 cm^{-1}) stretching bands serve as direct and unambiguous evidence of the extensive intermolecular hydrogen bonding that defines the structure and properties of this important compound. The protocols and spectral interpretations provided herein offer a robust framework for researchers in quality control, materials science, and drug development.

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